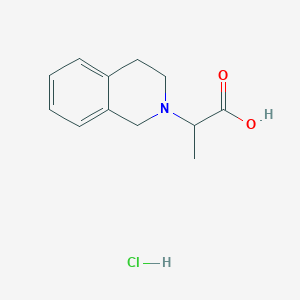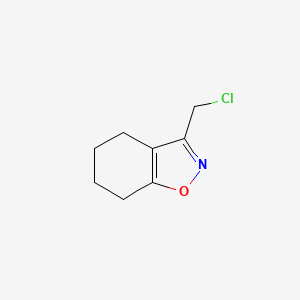
6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline
説明
6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline (6-BPMQ) is a novel quinoline derivative that has been studied for its potential applications in a variety of scientific fields. This compound has been found to possess a range of biological activities, including anti-inflammatory, anti-bacterial, anti-fungal, and anti-cancer properties. 6-BPMQ has been used in a number of scientific research applications, including drug development, drug delivery, and gene therapy. In addition, 6-BPMQ has been used in laboratory experiments to study the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of these drugs.
科学的研究の応用
Antimicrobial and Antimalarial Applications
The quinoline compound and its derivatives have been studied for their antimicrobial and antimalarial properties. Research by Parthasaradhi et al. (2015) involved the synthesis of various quinoline-based derivatives that exhibited significant activity against a range of microorganisms and also demonstrated antimalarial activity against P. falciparum Parthasaradhi et al., 2015.
Intermediates in Synthesis
The compound has been identified as a crucial intermediate in the synthesis of PI3K/mTOR inhibitors, indicating its potential role in the development of treatments targeting specific pathways involved in diseases. Lei et al. (2015) discussed the optimized synthesis methods for this compound, highlighting its importance in the synthesis of NVP-BEZ235 derivatives, a notable quinoline inhibitor Lei et al., 2015.
Photophysics and Biomolecular Binding
In a study on the synthesis of quinolines via Buchwald–Hartwig amination, Bonacorso et al. (2018) explored the photophysical characteristics and biomolecular binding properties of these compounds. The research underlined the strong interactions of morpholinyl- and pyrrolydinyl-substituted quinolines with ct-DNA, hinting at their potential applications in biochemistry and pharmacology Bonacorso et al., 2018.
Anticancer Activities
Quinoline derivatives have been scrutinized for their anticancer properties. Köprülü et al. (2018) evaluated various quinoline derivatives for their biological activity against cancer cell lines, with specific compounds exhibiting substantial antiproliferative activity. This research positions quinoline derivatives as potential candidates in the search for new anticancer drugs Köprülü et al., 2018.
Liquid Crystal Properties
Rodrigues et al. (2019) reported the synthesis of a new series of quinoline derivatives and evaluated their properties as liquid crystals. The study found that the nematic behavior and phase transitions were primarily influenced by molecular length and structural conformation, offering insights into the material science applications of these compounds Rodrigues et al., 2019.
作用機序
Target of Action
Similar quinoline derivatives have been evaluated for their inhibitory activity against egfr and her2 .
Mode of Action
It is likely that it interacts with its targets, possibly egfr and her2, leading to changes in cellular processes .
Biochemical Pathways
Given its potential targets, it may influence pathways related to cell growth and proliferation .
Result of Action
If it does inhibit egfr and her2, it could potentially lead to decreased cell growth and proliferation .
特性
IUPAC Name |
4-(6-bromoquinolin-4-yl)-2-phenylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O/c20-15-6-7-17-16(12-15)18(8-9-21-17)22-10-11-23-19(13-22)14-4-2-1-3-5-14/h1-9,12,19H,10-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOJVVIDDBKTJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=C3C=C(C=CC3=NC=C2)Br)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline | |
CAS RN |
1252528-26-9 | |
| Record name | 6-bromo-4-(2-phenylmorpholin-4-yl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione](/img/structure/B1373715.png)
![6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1373716.png)








![3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B1373734.png)
![1-{6-[(4-Isopropylphenyl)thio]pyridazin-3-yl}piperidine-4-carboxylic acid](/img/structure/B1373735.png)
![5-Bromo-2-(dimethoxymethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373736.png)
![N-[(4-cyanophenyl)methanesulfonyl]-2-methyl-2-phenylpropanamide](/img/structure/B1373738.png)